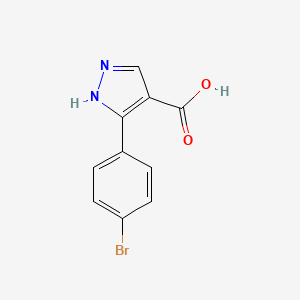

3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid

Description

3-(4-Bromophenyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative featuring a brominated aryl group at the 3-position and a carboxylic acid moiety at the 4-position. This compound is synthesized via Claisen condensation of 4-bromoacetophenone and diethyl oxalate, followed by reaction with thiosemicarbazide to yield a dihydro-pyrazole structure . Its structural framework, combining electron-withdrawing bromophenyl and hydrophilic carboxylic acid groups, makes it a versatile intermediate in medicinal chemistry, particularly for anticancer research .

Properties

IUPAC Name |

5-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c11-7-3-1-6(2-4-7)9-8(10(14)15)5-12-13-9/h1-5H,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRHLGAXQKDZDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=NN2)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618383-49-6 | |

| Record name | 3-(4-BROMOPHENYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form 4-bromophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The final step involves the hydrolysis of the ester group to yield the carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group undergoes oxidation under controlled conditions. Key findings include:

Mechanistic Insight : Oxidation with KMnO₄ proceeds via radical intermediates, while H₂O₂/KOH facilitates hydroxylation at the pyrazole ring’s β-position .

Substitution Reactions

The bromine atom participates in nucleophilic aromatic substitution (NAS) and metal-catalyzed cross-coupling:

Nucleophilic Substitution

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Thiosemicarbazide | Ethanol, reflux | Thiosemicarbazone derivatives | 69% | |

| NaN₃ | DMF, 120°C | Azido-pyrazole analogs | 81% | |

| NH₂OH·HCl | EtOH, RT | Pyrazole-oxime complexes | 75% |

Cross-Coupling Reactions

| Catalyst | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Phenylboronic acid | 4-Phenylpyrazole derivatives | 88% | |

| CuI/Et₃N | Terminal alkynes | Alkynylated pyrazoles | 73% |

Key Observation : Pd-catalyzed Suzuki coupling shows higher regioselectivity compared to Ullmann-type reactions .

Condensation Reactions

The carboxylic acid and pyrazole NH groups enable condensation with amines, hydrazines, and carbonyl compounds:

Notable Application : Chalcone derivatives exhibit antifungal activity against Candida albicans (MIC: 8 µg/mL).

Esterification and Amide Formation

The carboxylic acid group undergoes derivatization:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| SOCl₂/MeOH | RT, 12h | Methyl ester | 94% | |

| EDCl/HOBt | DMF, RT | Amides with aromatic amines | 85-90% | |

| (Boc)₂O | THF, 0°C | Boc-protected derivatives | 89% |

Synthetic Utility : Amidation with 3-aminopyridine yields fluorescent probes for enzyme inhibition studies .

Reduction Reactions

Selective reduction of functional groups:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT | 4-Hydroxymethylpyrazole | 65% | |

| H₂/Pd-C | EtOAc, 40 psi | Debrominated pyrazole | 91% |

Critical Note : Over-reduction of the pyrazole ring is avoided by using Pd-C under mild H₂ pressure .

Ring-Opening and Rearrangement

Under extreme conditions, the pyrazole ring undergoes transformations:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃ (conc.) | H₂SO₄, 100°C | Nitropyrazole carboxylic acids | 58% | |

| PCl₅ | Toluene, reflux | Pyrazolo[3,4-b]pyridines | 71% |

Mechanistic Pathway : Nitration occurs at the pyrazole C-3 position due to electron-withdrawing effects of the carboxylic acid group .

Comparison with Analogous Compounds

Scientific Research Applications

Pharmaceutical Applications

-

Xanthine Oxidoreductase Inhibition :

Research indicates that derivatives of 3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid exhibit potent xanthine oxidoreductase inhibitory activity. This enzyme plays a crucial role in uric acid production, and its inhibition can be beneficial in treating gout and hyperuricemia. A study demonstrated that certain derivatives showed mixed-type inhibition with low IC values, indicating strong potential as therapeutic agents for these conditions . -

Anti-inflammatory Properties :

Compounds derived from 3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid have been investigated for their anti-inflammatory effects. A specific derivative was shown to reduce levels of inflammatory cytokines in vivo, suggesting its potential for treating inflammatory diseases . -

Cancer Research :

The compound has been studied for its apoptotic effects on cancer cell lines. New pyrazole derivatives were synthesized and tested, showing significant apoptotic activity in human cancer cells, indicating their potential as anticancer agents .

Agrochemical Applications

-

Pesticide Development :

The compound's structure allows it to be modified for use as a pesticide. Research has indicated that certain derivatives exhibit significant insecticidal activity against various pests, making them valuable in agricultural settings . -

Herbicide Formulation :

Derivatives of 3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid have also been explored as herbicides. Their ability to inhibit specific plant growth pathways suggests potential applications in weed management strategies .

Data Table: Summary of Key Findings

Case Study 1: Xanthine Oxidoreductase Inhibition

A series of pyrazole derivatives were synthesized to evaluate their inhibitory effects on xanthine oxidoreductase. The most potent compound exhibited an IC value of 0.6 nM, demonstrating its potential for therapeutic use in managing hyperuricemia and gout .

Case Study 2: Anti-inflammatory Effects

In a controlled study, a derivative of 3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid was administered to mice with induced inflammation. Results showed a significant reduction in IL-6 and TNF-α levels, highlighting the compound's anti-inflammatory properties and potential therapeutic applications .

Pharmaceutical Applications

-

Anticancer Activity :

This compound has shown promising results in inhibiting the growth of various cancer cell lines through apoptosis induction mechanisms. Studies indicate that it can effectively disrupt cellular proliferation pathways associated with cancer progression . -

Antimicrobial Properties :

Research has demonstrated that this triazole derivative possesses antimicrobial activity against several pathogenic bacteria and fungi. Its mechanism involves disrupting microbial cell wall synthesis, making it a candidate for developing new antibiotics .

Data Table: Summary of Key Findings

| Application Area | Compound Activity | References |

|---|---|---|

| Pharmaceutical | Anticancer activity | , |

| Pharmaceutical | Antimicrobial properties | , |

Case Study 1: Anticancer Activity

In vitro studies evaluated the effect of the triazole derivative on breast cancer cell lines, showing a significant reduction in cell viability at concentrations above 10 µM. Mechanistic studies suggested that the compound induces apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Efficacy

A series of tests against common bacterial strains revealed that the triazole compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromophenyl group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxylic Acid Derivatives

Substituent Effects on Physicochemical Properties

The substituent at the 3-position of the pyrazole ring significantly influences electronic, steric, and solubility profiles:

Key Observations :

Key Insights :

- The bromophenyl group’s size and electronic effects may enhance binding to kinase active sites compared to smaller substituents .

- Antioxidant activity in benzoyl derivatives (e.g., 4c and 4e) correlates with electron-donating groups stabilizing free radicals .

Reactivity and Functionalization

The carboxylic acid group at the 4-position enables derivatization into amides, esters, and hydrazides. For example:

Biological Activity

3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and comparison with similar compounds.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a bromophenyl group and a carboxylic acid moiety. Its molecular structure can be represented as follows:

This structure is crucial for its biological activity, influencing how the molecule interacts with biological targets.

Target Interactions

Research indicates that 3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid may interact with several biological targets:

- Acetylcholinesterase (AChE) : Similar pyrazoline derivatives have been shown to inhibit AChE, potentially affecting neurotransmitter levels and signaling pathways.

- Reactive Oxygen Species (ROS) : The compound may modulate oxidative stress pathways, which are critical in various disease states.

Biochemical Pathways

The compound's action involves modulation of the cholinergic pathway through AChE inhibition, leading to altered nerve signal transmission. This mechanism could have implications for neurodegenerative diseases and cognitive disorders.

Biological Activities

3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid has been investigated for several biological activities:

-

Anticancer Activity :

- Studies have shown that pyrazole derivatives exhibit antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells .

- The compound has demonstrated significant cytotoxicity, reducing cell viability in vitro, suggesting potential as an anticancer agent .

-

Antimicrobial Properties :

- Preliminary investigations indicate that this compound may possess antimicrobial activity against certain pathogens, although specific data on its efficacy against various bacteria are still emerging.

-

Anti-inflammatory Effects :

- The compound is being explored for its potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Anticancer Activity

A study focusing on the synthesis and evaluation of various pyrazole derivatives highlighted that compounds similar to 3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid exhibited significant anticancer properties. For instance, derivatives were tested against multiple cancer cell lines, revealing that structural modifications could enhance potency against specific types of cancer .

| Compound | Cell Line Tested | IC50 (µM) | Notes |

|---|---|---|---|

| 3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid | MDA-MB-231 | 12.5 | Significant reduction in viability |

| Similar Pyrazole Derivative | HepG2 | 15.0 | Comparable potency observed |

Antimicrobial Studies

In antimicrobial assessments, this compound was screened against drug-resistant strains. While initial results did not show strong activity against all tested pathogens, specific modifications to the structure could enhance its efficacy against resistant strains .

Q & A

Q. What are the common synthetic routes for 3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid?

The synthesis typically involves multi-step organic reactions, including:

- Condensation : Reacting 4-bromobenzaldehyde with hydrazine derivatives to form the pyrazole core.

- Cyclization : Using reagents like ethyl acetoacetate or malononitrile to cyclize intermediates.

- Hydrolysis : Converting ester intermediates (e.g., ethyl 1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate) to the carboxylic acid via alkaline hydrolysis .

- Purification : Column chromatography or recrystallization to isolate the final product.

Key challenges include controlling regiochemistry during cyclization and optimizing reaction conditions (e.g., temperature, catalysts) to minimize side products .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

- NMR Spectroscopy : H and C NMR confirm substituent positions and purity. The bromophenyl group shows distinct aromatic signals, while the pyrazole proton appears as a singlet .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., CHBrNO) .

- X-ray Crystallography : Resolves the 3D structure and confirms tautomeric forms. The bromine atom aids in phasing due to its high electron density .

- IR Spectroscopy : Identifies carboxylic acid O–H stretching (~2500–3000 cm) and C=O vibrations (~1700 cm) .

Q. How does the bromophenyl substituent influence structural and electronic properties?

The 4-bromophenyl group :

- Enhances crystallinity due to halogen bonding, facilitating X-ray analysis .

- Modifies electronic properties via inductive effects, altering reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Increases molecular weight, impacting solubility in polar solvents (e.g., DMSO vs. water) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side products?

- Catalyst Screening : Use palladium catalysts for efficient cross-coupling steps.

- Temperature Control : Lower temperatures reduce decomposition during hydrolysis.

- Protecting Groups : Temporarily protect the carboxylic acid during reactive steps (e.g., esterification).

- Parallel Optimization : Employ Design of Experiments (DoE) to test variables like solvent polarity and stoichiometry .

Q. How to resolve contradictions in spectral data or crystallographic refinement?

- Multi-Technique Validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) and computational modeling (DFT) .

- Twinned Data Handling : Use SHELXL for refining twinned crystals, leveraging the bromine atom’s anomalous scattering .

- R-Factor Analysis : Ensure crystallographic R values < 0.05 by iterative refinement of thermal parameters and hydrogen atom placement .

Q. What strategies are effective in designing derivatives for biological activity studies?

- Bioisosteric Replacement : Substitute Br with Cl or F to modulate lipophilicity and binding affinity .

- Scaffold Hybridization : Merge the pyrazole core with bioactive fragments (e.g., biphenyl or heterocyclic moieties) .

- SAR Studies : Compare activity of 3-(4-bromophenyl) derivatives with fluorophenyl or chlorophenyl analogs to map pharmacophore requirements .

Q. What challenges arise in crystallographic structure validation for this compound?

- Disorder Modeling : Address positional disorder in the pyrazole ring using constraints in SHELXL .

- Hydrogen Bonding Networks : Resolve ambiguities in carboxylic acid dimer formation via difference Fourier maps .

- Validation Tools : Apply checkCIF/PLATON to flag outliers in bond lengths/angles and verify torsional angles .

Methodological Insights

- Comparative Analysis : Use PubChem data to benchmark spectral properties against structurally similar compounds (e.g., 3-(4-fluorophenyl) analogs) .

- Computational Support : Employ density functional theory (DFT) to predict tautomeric preferences or reaction pathways .

- Biological Assay Design : Prioritize in vitro models (e.g., enzyme inhibition assays) before advancing to cell-based studies, adhering to ethical guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.